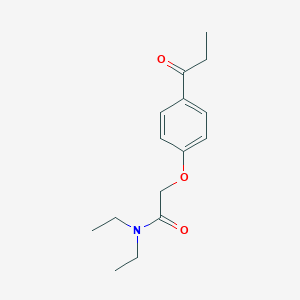![molecular formula C14H19N3O B256382 N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide](/img/structure/B256382.png)
N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often include an alkaline alcoholic solution or the use of aromatic or aliphatic aldehydes . The final step usually involves the ring closure of the compound to form the benzimidazole structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反应分析
Types of Reactions
N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler benzimidazole compounds .
科学研究应用
N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide involves its interaction with various molecular targets and pathways. Benzimidazoles are known to inhibit microtubule formation, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, benzimidazoles can interfere with the synthesis of nucleic acids in microorganisms, contributing to their antimicrobial effects .
相似化合物的比较
Similar Compounds
- N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide
- N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide
- N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide
Uniqueness
N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide is unique due to the presence of the ethyl group at the 1-position of the benzimidazole ring. This structural modification can influence its pharmacological properties, making it distinct from other benzimidazole derivatives .
属性
分子式 |
C14H19N3O |
|---|---|
分子量 |
245.32 g/mol |
IUPAC 名称 |
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C14H19N3O/c1-3-14(18)15-10-9-13-16-11-7-5-6-8-12(11)17(13)4-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,18) |
InChI 键 |
ABCHZURGHHRXLB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1CC |
规范 SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[4-(1-azepanylsulfonyl)phenyl]-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine](/img/structure/B256299.png)
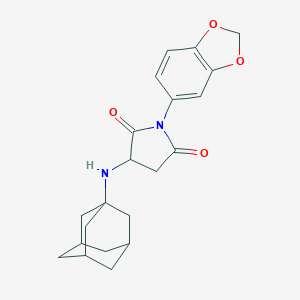
![3-[(4-Oxospiro[1,2,3,5,6,7,8-heptahydroquinazoline-2,1'-cyclohexane]yl)carbony l]chromen-2-one](/img/structure/B256304.png)
![N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine](/img/structure/B256306.png)
![3-ethyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B256308.png)
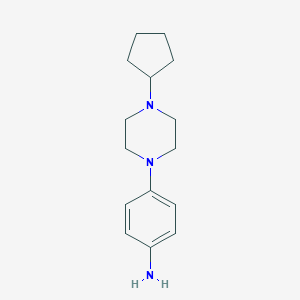
![1-[2-(2,6-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B256319.png)
![ethyl 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetate](/img/structure/B256325.png)
![5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B256328.png)
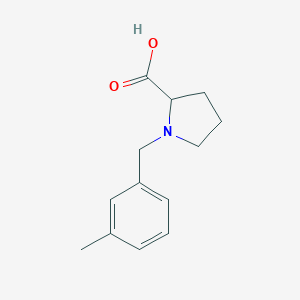
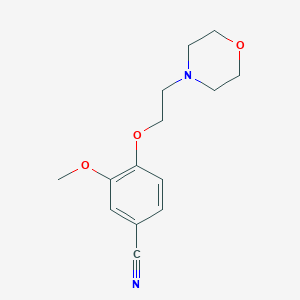
![6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine](/img/structure/B256341.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]ethanamine](/img/structure/B256342.png)
